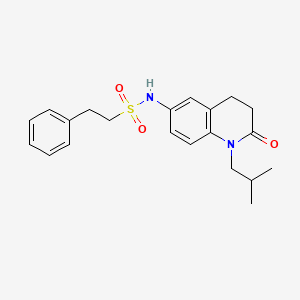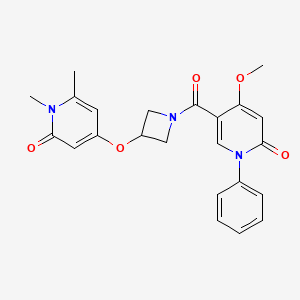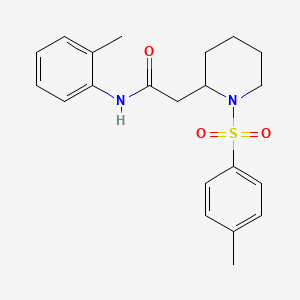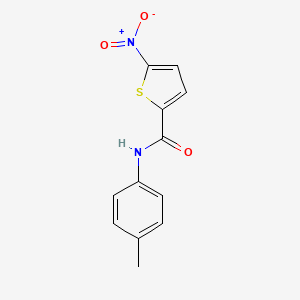
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, due to its structural characteristics, falls into the category of sulfonamide derivatives, which are known for their diverse pharmacological activities and chemical properties. Research on similar compounds, such as tetrahydroisoquinolines and their sulfonamide derivatives, has shown significant biological activities and interactions with various biological targets, suggesting a broad potential for therapeutic applications (Mader et al., 2011).
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives often involves cyclocondensation reactions, cyclization with specific reagents, and modifications to introduce sulfonamide groups. For instance, the synthesis of 1-isobutyl-8,9-dimethoxy-3-phenyl-5,6-dihydroimidazo[5,1-a]isoquinoline through cyclocondensation of α-benzoylamino-γ-methyl-N-[2-(3,4-dimethoxyphenyl)ethyl]valeramide in the presence of phosphoryl chloride represents a typical approach for generating complex isoquinoline structures (Okmanov et al., 2019).
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is characterized by a combination of a tetrahydroisoquinoline core and various substituents that influence their chemical reactivity and interaction with biological targets. Structural analyses, including X-ray crystallography and spectroscopic methods, play a crucial role in elucidating the detailed conformation and configuration of these compounds (Yao et al., 2006).
Chemical Reactions and Properties
Tetrahydroisoquinolines and their sulfonamide derivatives participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidative rearrangements. These reactions are essential for the synthesis of more complex derivatives with desired biological activities. The chemical properties of these compounds are significantly influenced by the nature of the substituents attached to the isoquinoline nucleus and the sulfonamide group (Grunewald et al., 1999).
Physical Properties Analysis
The physical properties of tetrahydroisoquinoline sulfonamides, such as solubility, melting point, and stability, are determined by their molecular structure and substituents. These properties are crucial for the compound's application in drug formulation and delivery. Spectroscopic techniques, including NMR and mass spectrometry, are commonly used to characterize these compounds and verify their purity and composition.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and electrophilic/nucleophilic characteristics, are central to understanding the behavior of tetrahydroisoquinoline sulfonamides in biological systems and their mechanism of action. The introduction of the sulfonamide group can significantly alter the electronic distribution within the molecule, affecting its interaction with biological targets and enzymes (Hidaka et al., 1984).
Scientific Research Applications
Inhibition of Protein Kinases
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide, as an isoquinolinesulfonamide derivative, has shown significant inhibitory activity against cyclic AMP-dependent protein kinase (protein kinase A), a vital enzyme in various cellular processes. This inhibition plays a role in the regulation of neurite outgrowth and protein phosphorylation in cells. Such research is important in understanding the role of protein kinase A in cellular functions and signaling pathways (Chijiwa et al., 1990).
Carbonic Anhydrase Inhibition
Isoquinolinesulfonamides, including derivatives of the compound , have been found to inhibit human carbonic anhydrases. This inhibition is significant in therapeutic applications, particularly in targeting specific isozymes associated with diseases such as cancer and neurological disorders. The crystal structure analysis of these inhibitors provides insights for the design of selective inhibitors for druggable isoforms (Mader et al., 2011).
P2X7 Nucleotide Receptor Antagonism
Isoquinolinesulfonamide derivatives, closely related to the compound , have shown potent inhibitory effects on the P2X7 nucleotide receptor, a key player in immune and inflammatory responses. The differential sensitivity of these compounds to human and rat receptor homologues highlights their potential in studying P2X7 receptor functions and in drug development for immune-related diseases (Humphreys et al., 1998).
Synthesis and Catalytic Applications
Isoquinolinesulfonamide derivatives have been utilized in the synthesis of various complexes and compounds, which have potential applications in catalysis and organic synthesis. These compounds have shown efficacy as catalysts in reactions like transfer hydrogenation, highlighting their utility in the field of synthetic chemistry and industrial applications (Dayan et al., 2013).
properties
IUPAC Name |
N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16(2)15-23-20-10-9-19(14-18(20)8-11-21(23)24)22-27(25,26)13-12-17-6-4-3-5-7-17/h3-7,9-10,14,16,22H,8,11-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUDDQOFIYZRGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-ethylphenyl)-2-[6-(4-ethylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2487532.png)
![butyl 4-(6-fluoro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2487535.png)


![Methyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2487538.png)
![1-benzyl-3,7-dimethyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2487540.png)


![3-(2-chlorobenzyl)-6-(3-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2487543.png)
![3-ethyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2487545.png)

![1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/no-structure.png)